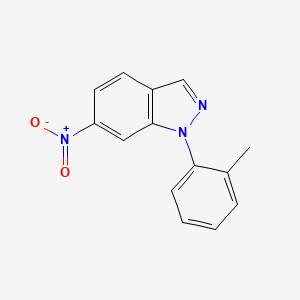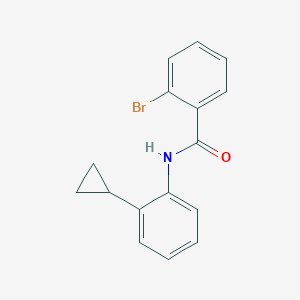![molecular formula C11H14ClN5 B5511461 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine, also known as Voriconazole, is a synthetic triazole antifungal medication used to treat a variety of fungal infections. Voriconazole is a second-generation triazole antifungal drug that is structurally related to fluconazole and itraconazole. Voriconazole was first approved by the United States Food and Drug Administration (FDA) in 2002.
Mecanismo De Acción
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This disruption of the fungal cell membrane leads to the death of the fungal cell. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is also believed to have a direct toxic effect on the fungal cell wall.
Biochemical and Physiological Effects
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has been shown to have a number of biochemical and physiological effects, including inhibition of cytochrome P450 enzymes, which are important in drug metabolism. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has also been shown to have immunomodulatory effects, including the inhibition of cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of fungal species and is effective at low concentrations. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is also relatively stable and has a long shelf life. However, 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has some limitations for use in laboratory experiments, including its cost and potential toxicity to laboratory animals.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine. One area of research is the development of new formulations of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine that improve its solubility and bioavailability. Another area of research is the investigation of the immunomodulatory effects of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research on the safety and efficacy of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine in different patient populations, including children and pregnant women.
Métodos De Síntesis
The synthesis of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine involves the reaction of 2-chloropyridine with 1-(1H-1,2,4-triazol-1-yl)butane-1,4-diamine in the presence of a base, followed by chlorination to give 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine. The synthesis of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Aspergillus, Candida, and Fusarium species. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has also been shown to be effective in the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS, cancer, or organ transplants.
Propiedades
IUPAC Name |
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-2-3-11(17-8-13-7-15-17)16-10-5-4-9(12)6-14-10/h4-8,11H,2-3H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLTQRBIMQHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=NC=C(C=C1)Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5511381.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5511387.png)

![1-methyl-4-{[(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5511393.png)


![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)
![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)


![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)
![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)
![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)
